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3,5-dibromo-N-methylbenzamide
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Overview
Description
3,5-Dibromo-N-methylbenzamide is an organic compound with the molecular formula C8H7Br2NO It is a derivative of benzamide, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-N-methylbenzamide typically involves the bromination of N-methylbenzamide. One common method is the bromination of N-methylbenzamide using bromine in the presence of a catalyst such as iron bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,5-dibromo-N-methylbenzylamine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of 3,5-dibromo-N-methylbenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products like 3,5-diamino-N-methylbenzamide or 3,5-dithiomethyl-N-methylbenzamide.
Reduction Reactions: 3,5-dibromo-N-methylbenzylamine.
Oxidation Reactions: 3,5-dibromo-N-methylbenzoic acid.
Scientific Research Applications
3,5-Dibromo-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atoms make it a versatile building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its bromine atoms can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
3,5-Dibromo-N-methylbenzylamine: Similar structure but with an amine group instead of an amide.
3,5-Dibromo-N-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
3,5-Diamino-N-methylbenzamide: Similar structure but with amino groups instead of bromine atoms.
Uniqueness: 3,5-Dibromo-N-methylbenzamide is unique due to the presence of both bromine atoms and a methyl group on the amide nitrogen. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
3,5-Dibromo-N-methylbenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and antitumor properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide structure with bromine substituents at the 3 and 5 positions and a methyl group attached to the nitrogen atom. Its molecular formula is C9H8Br2N, with a molecular weight of approximately 322.98 g/mol. The presence of bromine atoms enhances its lipophilicity, which may influence its interaction with biological membranes and targets.
1. Antibacterial Activity
Preliminary studies indicate that this compound exhibits notable antibacterial properties. In vitro assays have shown that it can inhibit the growth of various bacterial strains, although specific mechanisms remain under investigation. The compound's lipophilicity may facilitate better membrane penetration, enhancing its effectiveness against Gram-positive and Gram-negative bacteria.
2. Antifungal Activity
Research has also suggested antifungal activity against common pathogens such as Candida spp. and Aspergillus spp. The compound's structural features likely contribute to its ability to disrupt fungal cell membranes or inhibit key metabolic pathways.
3. Antitumor Activity
A significant area of research focuses on the antitumor properties of this compound. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution Reactions: The bromine substituents can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that affect cellular processes.
- Inhibition of Enzymatic Activity: The amide group may interact with enzymes involved in critical metabolic pathways, leading to reduced cell viability in bacteria and cancer cells.
- Membrane Disruption: Enhanced lipophilicity may allow the compound to integrate into lipid bilayers, disrupting membrane integrity in fungal and bacterial cells.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various benzamide derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial potential.
Case Study 2: Antitumor Activity
A recent investigation into the antitumor effects of this compound involved treating human breast cancer cell lines (MCF-7) with varying concentrations (0-100 µM). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours, suggesting potent antitumor activity.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Notable Features | Biological Activity |
---|---|---|---|
This compound | C9H8Br2N | Dual bromination enhances activity | Antibacterial, antifungal, antitumor |
N-Methylbenzamide | C9H11NO | Lacks bromination | Limited antibacterial activity |
3-Bromo-N-methylbenzamide | C9H10BrN | Single bromine atom | Moderate antibacterial activity |
Properties
IUPAC Name |
3,5-dibromo-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPRMRQDMNDPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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